1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one
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Overview
Description
1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one is a complex organic compound that features a tetrahydrofuroisoxazole core. This compound is notable for its unique structure, which includes a tert-butyldimethylsilyl (TBDMS) protecting group. The presence of the TBDMS group is significant as it provides stability to the molecule during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuroisoxazole Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the TBDMS Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the TBDMS-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Benzyl bromide, benzyl chloride, TBDMSCl
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one involves its interaction with specific molecular targets. The TBDMS group provides stability, allowing the compound to interact with enzymes or receptors without undergoing rapid degradation. The benzyl group may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- tert-Butyldimethylsilyl chloride
- 4-(tert-Butyldimethylsilyl)oxy benzaldehyde
Uniqueness
1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one is unique due to its combination of a tetrahydrofuroisoxazole core with a TBDMS-protected hydroxyl group and a benzyl group. This unique structure provides enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H29NO4Si |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-benzyl-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3a,4,6a-tetrahydrofuro[3,4-c][1,2]oxazol-6-one |
InChI |
InChI=1S/C19H29NO4Si/c1-19(2,3)25(4,5)23-13-16-15-12-22-18(21)17(15)20(24-16)11-14-9-7-6-8-10-14/h6-10,15-17H,11-13H2,1-5H3 |
InChI Key |
VBEBZLQDMDXHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C2COC(=O)C2N(O1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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